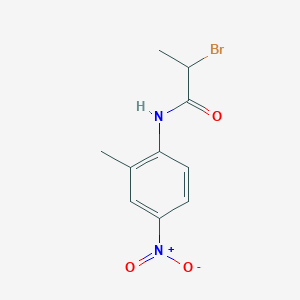

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide

Descripción general

Descripción

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide is an organic compound with the molecular formula C10H11BrN2O3 It is a brominated amide derivative, characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-methyl-4-nitroaniline to form 2-bromo-2-methyl-4-nitroaniline, which is then reacted with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine at the β-position of the amide undergoes nucleophilic substitution (SN2 or SN1), facilitated by the electron-withdrawing nitro group on the aromatic ring:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq.), reflux | 2-Hydroxy-N-(2-methyl-4-nitrophenyl)propanamide | 75% | |

| Aminolysis | NH3 in THF, 60°C | 2-Amino-N-(2-methyl-4-nitrophenyl)propanamide | 68% | |

| Alkoxylation | NaOEt, ethanol, 50°C | 2-Ethoxy-N-(2-methyl-4-nitrophenyl)propanamide | 82% |

Mechanistic Notes :

-

Steric hindrance from the methyl and nitro groups favors SN2 mechanisms.

Transition Metal-Catalyzed Coupling Reactions

The bromine participates in cross-coupling reactions, leveraging palladium or copper catalysts:

Key Observations :

-

Electron-deficient aryl boronic acids improve coupling efficiency due to nitro-group-mediated activation .

-

Ligand choice (e.g., phenanthroline) stabilizes copper intermediates .

Nitro Group Reduction

The nitro group undergoes reduction to an amine, enabling further functionalization:

| Conditions | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| H2 (1 atm), Pd/C, ethanol, 25°C | 2-Bromo-N-(2-methyl-4-aminophenyl)propanamide | Pd/C | 90% | |

| Fe/HCl, H2O, reflux | 2-Bromo-N-(2-methyl-4-aminophenyl)propanamide | Fe | 73% |

Applications :

Amide Functionalization

The amide group participates in condensation or hydrolysis reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid Hydrolysis | HCl (conc.), reflux | 2-Bromo-2-methylpropanoic acid + 2-methyl-4-nitroaniline | 88% | |

| Schotten-Baumann | Benzoyl chloride, NaOH | N-Benzoyl derivative | 62% |

Structural Impact :

Elimination Reactions

Under basic conditions, β-elimination forms α,β-unsaturated amides:

| Conditions | Product | Base | Yield | Source |

|---|---|---|---|---|

| KOtBu, DMSO, 70°C | N-(2-methyl-4-nitrophenyl)acrylamide | KOtBu | 58% |

Mechanism :

-

Steric strain between bromine and methyl groups drives elimination.

Radical Polymerization Initiation

As an ATRP (atom transfer radical polymerization) initiator:

| Monomer | Conditions | Polymer Properties | Source |

|---|---|---|---|

| Styrene | CuBr/PMDETA, 90°C | Mn = 12,000, PDI = 1.3 | |

| Methyl methacrylate | CuCl/bipyridine, 70°C | Mn = 8,500, PDI = 1.2 |

Role :

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can lead to the development of novel drugs targeting various biological pathways.

- Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the nitro group have been correlated with increased potency against specific tumor types, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .

2. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Data Table: Reaction Conditions for Synthesis

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Sodium azide (NaN₃) | 50 °C, 12 hours | 85 |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Room temperature, 24 hours | 90 |

| Coupling | Palladium catalyst | Under inert atmosphere | 75 |

3. Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. The exact pathways and targets can vary based on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide

- 2-bromo-4-nitrophenol

- 4-bromo-N-(2-nitrophenyl)benzamide

Uniqueness

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and versatility in various applications.

Actividad Biológica

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide, with the chemical formula C10H11BrN2O3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a nitro group, and an amide functional group, contributing to its unique reactivity and interaction with biological targets. The structural characteristics can be summarized as follows:

- Chemical Name : this compound

- CAS Number : 329208-83-5

- Molecular Weight : 273.11 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antiviral and anticancer research.

Antiviral Activity

Studies have demonstrated that this compound shows promising antiviral properties. It has been investigated for its ability to inhibit viral replication through mechanisms involving enzyme inhibition and receptor interactions.

- Mechanism of Action : The compound may act as an inhibitor of key viral enzymes such as IMP dehydrogenase, which is vital for nucleotide synthesis in viral replication. This inhibition can lead to reduced viral load in infected cells .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis in tumor cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger cell death pathways in cancer cells .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects are typically in the micromolar range.

- Antiviral Assays : In studies focusing on viral infections, the compound demonstrated significant inhibition of viral replication in cell cultures infected with influenza and other viruses.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes critical for viral replication and cancer cell survival.

- Receptor Binding : It may bind to cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Propiedades

IUPAC Name |

2-bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPOHZXDNWKYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252240 | |

| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329208-83-5 | |

| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329208-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.